molecular formula C18H27NO2 B255708 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No. B255708
M. Wt: 289.4 g/mol
InChI Key: YTSMUZLZHDERPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. BML-210 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.

Mechanism of Action

4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide interacts with the endocannabinoid system in the body, specifically the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in modulating immune responses. 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide acts as a selective CB2 receptor agonist, which means it activates the CB2 receptor and produces a biological response. The activation of the CB2 receptor by 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been shown to reduce the migration of immune cells to sites of inflammation. In addition, 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the potential confounding effects of CB1 receptor activation. However, one limitation of using 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide is its limited solubility in water. This can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide. One area of interest is its potential as a treatment for inflammatory bowel disease (IBD). Studies have shown that 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can reduce inflammation in animal models of colitis, which is a type of IBD. Another area of interest is its potential as a treatment for neuropathic pain. Studies have shown that 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can reduce pain sensitivity in animal models of neuropathic pain. Finally, there is interest in developing more potent and selective CB2 receptor agonists based on the structure of 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide. These compounds could have potential therapeutic applications in a variety of diseases where inflammation plays a role.

Synthesis Methods

The synthesis of 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the reaction of 4-methoxybenzylamine with cyclohexanecarboxylic acid in the presence of butyl isocyanate. The reaction yields 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide as a white crystalline solid with a melting point of 102-104°C. The purity of 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its potential as an anti-inflammatory agent. Studies have shown that 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide can reduce inflammation in animal models of arthritis and colitis. 4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.

properties

Product Name

4-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

4-butyl-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H27NO2/c1-3-4-5-14-6-8-15(9-7-14)18(20)19-16-10-12-17(21-2)13-11-16/h10-15H,3-9H2,1-2H3,(H,19,20)

InChI Key

YTSMUZLZHDERPB-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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